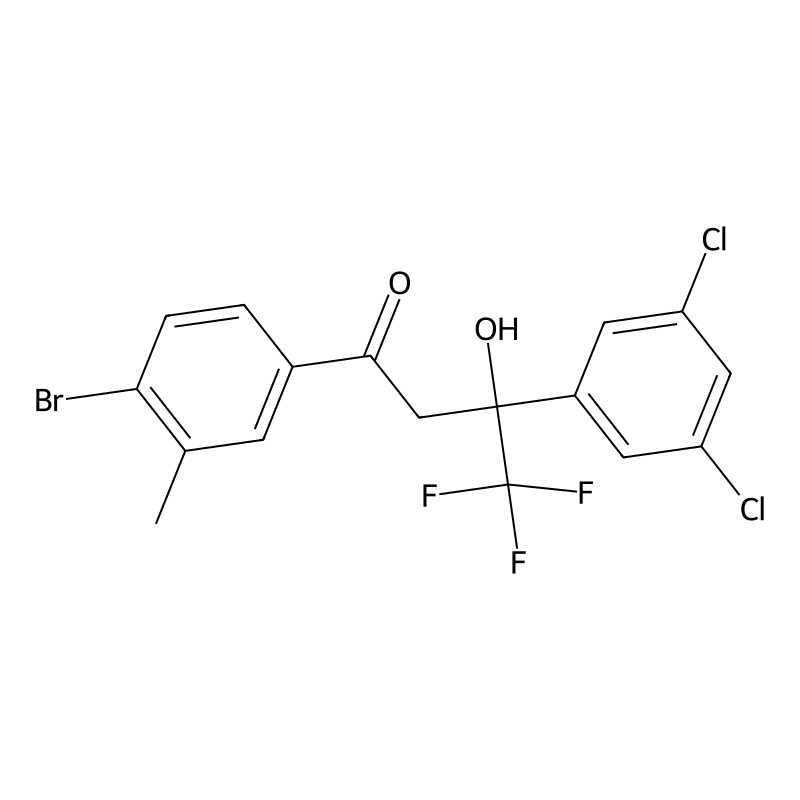

1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one is a complex organic compound with the molecular formula CHBrClFO and a molecular weight of 456.08 g/mol. It features a unique structure characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its distinctive chemical properties. This compound is categorized as a specialty material and is primarily utilized in various scientific research applications due to its potential biological activity and chemical reactivity .

- Oxidation: The compound can be oxidized using potassium permanganate, leading to the formation of carboxylic acids.

- Reduction: Reduction reactions can be performed with sodium borohydride, potentially yielding alcohols.

- Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide.

The specific products formed from these reactions depend on the reaction conditions and reagents employed .

Research indicates that 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one exhibits notable biological activity. It has been studied for its interactions with various biomolecules, including enzymes and receptors. The compound's unique halogenated structure may enhance its binding affinity and specificity towards biological targets, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one typically involves multiple synthetic steps:

- Preparation of 4-bromo-3-methylbenzaldehyde: This serves as a starting material.

- Reactions with other reagents: For instance, reacting 4-bromo-3-methylbenzaldehyde with manganese (IV) oxide in dichloromethane at room temperature can yield intermediates that lead to the final product.

Industrial production may utilize automated reactors for higher yields and purity control .

This compound has several applications across different fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: It is investigated for potential therapeutic properties and interactions with biological systems.

- Industry: Used in developing new materials and chemical processes due to its unique properties .

Studies on the interactions of 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one with specific molecular targets are crucial for understanding its biological effects. The compound may modulate enzyme activity or receptor function, leading to various physiological responses. Further research is needed to elucidate the precise mechanisms involved in these interactions .

Several compounds share structural similarities with 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(4-Bromo-3-methylphenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea | CHBrNOS | Contains a thiadiazole moiety |

| 2-Buten-1-one, 1-(4-bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro | CHBrClFO | Similar halogenated structure but different functional groups |

| 5-Bromo-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione | CHBrNOS | Features a thiazolidine ring |

These compounds exhibit varying biological activities and chemical properties due to their structural differences. The presence of different functional groups and halogens contributes to their uniqueness compared to 1-(4-Bromo-3-methylphenyl)-3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxybutan-1-one .